![molecular formula C15H20ClNO4 B3180091 (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid CAS No. 1260589-43-2](/img/structure/B3180091.png)
(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid
Overview
Description
(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid, also known as CBZ-Cl, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the amino acid phenylalanine and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid is not fully understood. However, it is believed to act as a reactive intermediate in peptide synthesis reactions. (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid reacts with the amino group of the next amino acid in the peptide chain, forming a peptide bond. This reaction is catalyzed by various enzymes, such as proteases and peptidases.
Biochemical and Physiological Effects:
(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, such as trypsin and chymotrypsin. (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid has also been shown to have antitumor activity in vitro and in vivo. Additionally, (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid in lab experiments is its high purity and stability. (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid can be easily synthesized and purified, making it a reliable building block for peptide synthesis. However, one limitation of using (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid is its high cost compared to other amino acid derivatives. Additionally, (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid can be toxic if not handled properly, making it important to follow proper safety protocols.
Future Directions
There are several future directions for research involving (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid. One area of interest is the development of novel peptide analogs using (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid as a building block. These analogs could have improved pharmacological properties, such as increased stability and bioavailability. Additionally, (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid could be used in the synthesis of inhibitors for enzymes involved in various diseases, such as cancer and Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid and its potential applications in various fields of research.
In conclusion, (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. Its high purity and stability make it a reliable building block for peptide synthesis, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid holds promise for future research in the development of novel peptide analogs and inhibitors for enzymes involved in various diseases.
Scientific Research Applications
(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been shown to have potential as a building block for the synthesis of novel peptide analogs with improved pharmacological properties. (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid has also been used in the synthesis of inhibitors for enzymes involved in various diseases, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
(2S)-4-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFFGTSHJOANJT-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=CC=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801137878 | |
Record name | Benzenebutanoic acid, 3-chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801137878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid | |
CAS RN |
1260589-43-2 | |
Record name | Benzenebutanoic acid, 3-chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260589-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenebutanoic acid, 3-chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801137878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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